Ethyl 2,5-dimethoxyphenylacetate chemical structure and properties
Ethyl 2,5-dimethoxyphenylacetate chemical structure and properties
Executive Summary
Ethyl 2,5-dimethoxyphenylacetate (CAS: 66469-86-1) is a specialized ester intermediate used primarily in the synthesis of substituted phenethylamines and related bioactive scaffolds.[1][2] As a derivative of 2,5-dimethoxyphenylacetic acid, it serves as a critical "masked" equivalent of the corresponding ethanol or acetaldehyde, offering improved stability and solubility profiles during multi-step organic synthesis. This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and spectroscopic fingerprints required for high-fidelity identification in research and forensic contexts.
Physicochemical Profile
The compound exhibits properties characteristic of lipophilic aromatic esters. It appears as a clear to pale yellow liquid at room temperature, with low water solubility but high miscibility in organic solvents (ethanol, dichloromethane, ethyl acetate).
Table 1: Key Chemical & Physical Constants
| Property | Value | Source/Notes |
| IUPAC Name | Ethyl 2-(2,5-dimethoxyphenyl)acetate | Official Nomenclature |
| CAS Number | 66469-86-1 | Primary Identifier |
| Molecular Formula | C₁₂H₁₆O₄ | |
| Molecular Weight | 224.25 g/mol | |
| Boiling Point | 162–165 °C @ 8 mmHg | Vacuum distillation required [1] |
| Refractive Index ( | 1.513 | Purity indicator [1] |
| Density | 1.12 g/mL @ 25 °C | |
| Flash Point | ~71 °C (Closed Cup) | Combustible [1] |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂O | Lipophilic character |
Validated Synthetic Methodologies
Synthesis is typically approached via the modification of the parent phenylacetic acid. The choice of pathway depends on the starting material availability: 2,5-dimethoxyacetophenone (via Willgerodt-Kindler) or direct esterification of 2,5-dimethoxyphenylacetic acid .
Method A: Fischer Esterification (Preferred)
This protocol utilizes acid-catalyzed equilibrium displacement to generate the ester from the carboxylic acid.
-
Precursors: 2,5-Dimethoxyphenylacetic acid (CAS 1758-25-4), Absolute Ethanol.
-
Catalyst: Concentrated H₂SO₄ (catalytic amount).
-
Apparatus: Dean-Stark trap (for water removal) or reflux setup.[3]
Protocol:
-
Dissolve 2,5-dimethoxyphenylacetic acid (1.0 eq) in excess absolute ethanol (10–15 eq).
-
Add concentrated H₂SO₄ (0.05 eq) dropwise.
-
Reflux the mixture for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 3:1) should show the disappearance of the baseline acid spot and appearance of a high-Rf ester spot.
-
Concentrate ethanol under reduced pressure.
-
Partition residue between diethyl ether and saturated NaHCO₃ (to remove unreacted acid).
-
Dry organic layer (MgSO₄) and distill under vacuum (bp 162–165 °C / 8 mmHg) to yield the pure ester [2].
Method B: Willgerodt-Kindler Sequence
Used when starting from the ketone (2,5-dimethoxyacetophenone).
-
Rearrangement: Ketone + Sulfur + Morpholine
Thiomorpholide intermediate. -
Hydrolysis: Thiomorpholide + NaOH
2,5-Dimethoxyphenylacetic acid. -
Esterification: Acid + EtOH
Ethyl Ester (as per Method A).
Figure 1: Synthetic lineage from acetophenone precursors to the ethyl ester and subsequent reduction.[3][4]
Spectroscopic Forensics
Accurate identification requires correlating the 2,5-substitution pattern with the ethyl ester functionality.
Nuclear Magnetic Resonance (NMR)
The 2,5-dimethoxy substitution pattern creates a distinct aromatic region. Unlike 3,4-dimethoxy (veratryl) derivatives, the protons at positions 3, 4, and 6 show specific splitting due to the para-relationship of the methoxy groups and the ortho/meta relationships of the protons.
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Context |
| 1.25 | Triplet ( | 3H | –OCH₂CH ₃ | Ethyl terminal methyl |
| 3.60 | Singlet | 2H | Ar–CH ₂–CO | Benzylic methylene |
| 3.75 | Singlet | 3H | Ar–OCH ₃ | Methoxy (C-2 or C-5) |
| 3.77 | Singlet | 3H | Ar–OCH ₃ | Methoxy (C-5 or C-2) |
| 4.15 | Quartet ( | 2H | –OCH ₂CH₃ | Ethyl methylene |
| 6.70–6.90 | Multiplet | 3H | Ar–H (3,4,6) | Aromatic ring |
Note: The aromatic region typically shows H-6 as a singlet (or fine doublet) due to isolation by substituents, while H-3 and H-4 appear as an AB system (doublets) or multiplet depending on resolution.
Infrared Spectroscopy (IR)
-
C=O Stretch: 1730–1740 cm⁻¹ (Strong, Ester carbonyl).
-
C–O Stretch: 1150–1250 cm⁻¹ (Strong, Ether/Ester C–O).
-
C=C Aromatic: 1500, 1600 cm⁻¹.
-
C–H Aliphatic: 2900–3000 cm⁻¹.
Mass Spectrometry (EI-MS)
-
Molecular Ion (
): m/z 224. -
Base Peak/Fragments:
-
151: Loss of carbethoxy group (
), forming the dimethoxybenzyl cation [3]. - 91: Tropylium-like rearrangements (less common in highly sub'd rings but possible).
-
151: Loss of carbethoxy group (
Figure 2: Spectroscopic fragmentation and identification markers.
Reactivity & Applications
The primary utility of ethyl 2,5-dimethoxyphenylacetate lies in its role as a versatile synthon.
-
Reduction to Alcohol: Treatment with Lithium Aluminum Hydride (LiAlH₄) in dry ether reduces the ester to 2-(2,5-dimethoxyphenyl)ethanol . This alcohol is a direct precursor to 2,5-dimethoxyphenethyl bromide/chloride, which can be aminated to form 2C-H (2,5-dimethoxyphenethylamine).
-
Reaction:
[2].
-
-
Hydrolysis: Base-catalyzed hydrolysis (NaOH/EtOH) regenerates the parent acid, useful if purification via the ester is used as a cleaning step for crude acid synthesis.
-
Alpha-Alkylation: The benzylic protons alpha to the ester are acidic (
). Treatment with strong bases (LDA, NaH) allows alkylation at this position, enabling the synthesis of alpha-methyl derivatives (precursors to amphetamine scaffolds), though this is less common than using propionate precursors directly.
Safety & Regulatory Considerations
-
Chemical Hazards: The compound is a combustible liquid.[5] Standard lab PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of vapors.
-
Regulatory Status:
-
United States: Ethyl 2,5-dimethoxyphenylacetate is not a scheduled controlled substance. However, it is a chemical proximity to Schedule I substituted phenethylamines (e.g., 2C-B, 2C-I).
-
Diversion Awareness: Because it can be converted to 2,5-dimethoxyphenethylamine (2C-H) in 2–3 steps, sales may be monitored by suppliers under "Know Your Customer" (KYC) protocols to prevent illicit drug manufacture. Researchers should maintain clear documentation of end-use (e.g., metabolic standards, material science applications).
-
References
-
Sigma-Aldrich.[5] (n.d.). Ethyl 2,5-dimethoxyphenylacetate Product Sheet. Retrieved from
- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing synthesis of #179 2C-H precursors).
-
National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of Benzeneacetic acid, 2,5-dimethoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from
-
BenchChem. (n.d.). Synthesis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate: A Technical Guide. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. apexmolecular.com [apexmolecular.com]
- 5. 2,5-二甲氧苯基乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
